molecular formula CH2O B127827 Formaldehyde (13C) CAS No. 3228-27-1

Formaldehyde (13C)

Cat. No.: B127827
CAS No.: 3228-27-1
M. Wt: 31.019 g/mol
InChI Key: WSFSSNUMVMOOMR-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Formaldehyde-13C solution participates in various biochemical reactions. It is primarily oxidized to formate in the body, which can then enter the one-carbon pool and participate in the synthesis of nucleotides and amino acids . It interacts with various enzymes such as alcohol oxidase (AOX), formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH) during these processes .

Cellular Effects

Formaldehyde-13C solution has significant effects on cellular processes. It can cause DNA-protein crosslinks and oxidative lesions . It also influences cell function by causing replication stress, single-strand breaks (SSB), and double-strand breaks (DSB) in DNA .

Molecular Mechanism

The molecular mechanism of action of Formaldehyde-13C solution involves its conversion to formate, which then enters the one-carbon metabolic pathway . It can bind to DNA and proteins, forming crosslinks that can lead to DNA damage and affect gene expression .

Temporal Effects in Laboratory Settings

The effects of Formaldehyde-13C solution can change over time in laboratory settings. For instance, it can cause immediate irritation and damage to the lining of the nose and throat in animal studies

Dosage Effects in Animal Models

The effects of Formaldehyde-13C solution vary with different dosages in animal models. For instance, at 2.5 and 5 kg/ton of formaldehyde (37% solution), no adverse effects were reported in broilers and cockerels. Feeding poultry 10 kg of formaldehyde/ton depressed feed intake, reduced body weight gain, and caused ulceration of the crop/gastrointestinal tract .

Metabolic Pathways

Formaldehyde-13C solution is involved in the one-carbon metabolic pathway. It is oxidized to formate, which can then be used in the synthesis of nucleotides and amino acids .

Subcellular Localization

Given its role in one-carbon metabolism, it is likely to be found in the cytosol where these reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formaldehyde (13C) is typically prepared by the oxidation of methanol-13C. The reaction involves the use of a catalyst, such as silver or copper, under controlled temperature and pressure conditions to ensure the selective formation of formaldehyde-13C .

Industrial Production Methods

In an industrial setting, formaldehyde-13C can be produced using a continuous process where methanol-13C is passed over a metal oxide catalyst at high temperatures. The resulting formaldehyde-13C is then dissolved in water or deuterium oxide (D2O) to create the solution .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Formaldehyde (13C) is widely used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formaldehyde-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in various research applications. Compared to other labeled formaldehyde compounds, formaldehyde-13C provides distinct advantages in NMR spectroscopy and mass spectrometry due to the unique properties of carbon-13 .

Properties

IUPAC Name

(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89277-65-6
Record name Formaldehyde-13C, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89277-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

31.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-27-1
Record name 3228-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formaldehyde (13C)
Reactant of Route 2
Formaldehyde (13C)
Reactant of Route 3
Formaldehyde (13C)
Reactant of Route 4
Formaldehyde (13C)
Reactant of Route 5
Formaldehyde (13C)
Reactant of Route 6
Formaldehyde (13C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.